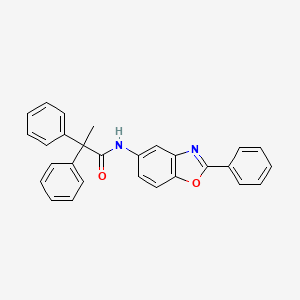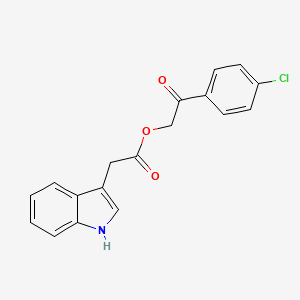![molecular formula C16H23ClN2O2 B4935405 1-sec-butyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B4935405.png)
1-sec-butyl-4-[(4-chlorophenoxy)acetyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-sec-butyl-4-[(4-chlorophenoxy)acetyl]piperazine, commonly known as BCA, is a chemical compound that belongs to the piperazine family. It is a white crystalline powder that is soluble in water and has a molecular weight of 376.91 g/mol. BCA is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in many physiological processes. BCA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
BCA works by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in increased cholinergic neurotransmission. BCA is a reversible inhibitor of acetylcholinesterase, meaning that its effects are temporary and can be reversed by the body's natural mechanisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BCA are primarily related to its inhibition of acetylcholinesterase. This leads to increased levels of acetylcholine in the synaptic cleft, which can have a range of effects depending on the specific neural circuitry involved. In general, increased cholinergic neurotransmission is associated with improved cognitive function, including memory, attention, and learning.
実験室実験の利点と制限
One of the main advantages of using BCA in lab experiments is its high potency and selectivity for acetylcholinesterase. This makes it a valuable tool for studying the effects of acetylcholine on neural function. However, BCA also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations. Careful experimental design and dosing are necessary to ensure that the effects of BCA are specific and reproducible.
将来の方向性
There are many potential future directions for research involving BCA. One area of interest is the role of acetylcholine in neuropsychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. BCA could be used to investigate the effects of acetylcholine on neural function in these disorders, with the goal of developing new treatments that target the cholinergic system. Another area of interest is the development of new, more selective inhibitors of acetylcholinesterase that could be used as therapeutic agents. BCA could serve as a starting point for the development of such compounds, using structure-activity relationship studies to optimize its potency and selectivity.
合成法
BCA can be synthesized by reacting 4-chlorophenoxyacetic acid with sec-butylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with piperazine to yield the final product. The purity of BCA can be confirmed by analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
BCA has been widely used as a tool compound in scientific research to study the role of acetylcholine in various physiological processes. It has been shown to be a potent inhibitor of acetylcholinesterase, with an IC50 value of 0.9 nM. This makes it a valuable tool for studying the effects of acetylcholine on synaptic transmission, learning, and memory. BCA has also been used to investigate the role of acetylcholine in neuropsychiatric disorders such as Alzheimer's disease, schizophrenia, and depression.
特性
IUPAC Name |
1-(4-butan-2-ylpiperazin-1-yl)-2-(4-chlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-3-13(2)18-8-10-19(11-9-18)16(20)12-21-15-6-4-14(17)5-7-15/h4-7,13H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBHTZYDYCXWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Sec-butyl)piperazino]-2-(4-chlorophenoxy)-1-ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4935325.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B4935338.png)

![2-[4-(cyclopropylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B4935350.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4935358.png)
![N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline](/img/structure/B4935366.png)


![4-butoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4935385.png)

![ethyl 1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4935410.png)
![4'-(3-chloro-4-methylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4935413.png)
